(2R)-1-(4-methoxyphenyl)propan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(2R)-1-(4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3/t8-/m1/s1 |
InChI Key |
TXIWFQCAXKAOBZ-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
Enantioselective Synthesis and Advanced Preparative Methodologies for 2r 1 4 Methoxyphenyl Propan 2 Ol
Asymmetric Catalytic Strategies for Chiral Induction
The asymmetric synthesis of (2R)-1-(4-methoxyphenyl)propan-2-ol from its prochiral precursor, 1-(4-methoxyphenyl)propan-2-one, is heavily reliant on catalytic methods that can effectively discriminate between the two enantiofaces of the carbonyl group. These strategies employ chiral catalysts to create a diastereomeric transition state that favors the formation of the desired (R)-enantiomer.
Homogeneous Asymmetric Hydrogenation of Precursors
Homogeneous asymmetric hydrogenation stands as a powerful tool for the synthesis of chiral alcohols. This technique utilizes soluble transition metal complexes, most notably those of ruthenium, coordinated with chiral ligands. The seminal work by Noyori and his colleagues demonstrated that complexes of Ru(II) with chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), in combination with a chiral 1,2-diamine like DPEN (1,2-diphenylethylenediamine), are exceptionally effective for the hydrogenation of aromatic ketones. nrochemistry.comwikipedia.org
The mechanism involves a metal-ligand bifunctional catalysis, where a hydride on the ruthenium and a proton from the coordinated diamine ligand are transferred to the ketone's carbonyl group through a six-membered pericyclic transition state. nrochemistry.com This outer-sphere mechanism does not require direct coordination of the ketone to the metal center, and the stereochemical outcome is dictated by the chiral environment created by the ligands. nrochemistry.com The choice of the BINAP and diamine enantiomers allows for the selective synthesis of either the (R) or (S) alcohol. For the synthesis of this compound, the combination of (R)-BINAP and (R,R)-DPEN with a ruthenium precursor is typically employed. High pressures of hydrogen gas and the use of an alcoholic solvent like 2-propanol are characteristic of this method. wikipedia.orgwikipedia.org
Table 1: Examples of Homogeneous Asymmetric Hydrogenation of Aryl Ketones This table presents representative data for the hydrogenation of aryl ketones using Noyori-type catalysts, illustrating typical conditions and outcomes applicable to the synthesis of the target compound.
| Precursor Ketone | Catalyst System | H₂ Pressure (atm) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Acetophenone | RuCl₂[(S)-xylbinap][(S)-daipen] / t-BuOK | 8 | 2-Propanol | >99 | 99 (R) | wikipedia.org |
| 2'-Acetonaphthone | RuCl₂[(R)-binap] / (R,R)-DPEN / KOH | 4 | 2-Propanol | ~100 | 97 (R) | wikipedia.org |
| 1-(4-methoxyphenyl)propan-2-one | Ru-BINAP/Diamine Complex (Hypothetical) | 10-50 | Methanol (B129727)/2-Propanol | >95 | >98 (R) | N/A |
Chiral Organocatalysis in the Synthesis of this compound
Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a third major pillar of asymmetric catalysis. For the reduction of ketones, two prominent organocatalytic methods are applicable: Corey-Bakshi-Shibata (CBS) reduction and transfer hydrogenation using chiral phosphoric acids.
The CBS reduction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, to mediate the enantioselective reduction of prochiral ketones with a borane (B79455) source (e.g., BH₃·THF). nrochemistry.comwikipedia.org The catalyst coordinates with both the borane and the ketone. The ketone binds to the Lewis acidic boron atom of the catalyst in a way that minimizes steric hindrance, exposing one of its prochiral faces to the hydride attack from the coordinated borane. nih.gov This method is highly effective for a wide range of ketones, including aryl ketones, and provides high enantioselectivity under anhydrous conditions. nrochemistry.comwikipedia.org
Chiral phosphoric acids (CPAs), particularly those derived from BINOL, have proven to be excellent Brønsted acid catalysts for various asymmetric transformations. libretexts.org In the context of reduction, CPAs can catalyze the transfer hydrogenation of ketones using a Hantzsch ester as a biomimetic hydride source. libretexts.orgmdpi.com The CPA activates the ketone by protonating the carbonyl oxygen, while its conjugate base forms a chiral ion pair with the protonated substrate. This chiral environment directs the hydride transfer from the Hantzsch ester to one face of the ketone, leading to the formation of the chiral alcohol with high enantioselectivity. mdpi.com
Transition Metal-Catalyzed Asymmetric Reduction Methodologies
This broad category encompasses both the direct hydrogenation with H₂ gas and asymmetric transfer hydrogenation (ATH). ATH is particularly attractive due to its operational simplicity, as it avoids the need for high-pressure hydrogenation equipment and uses readily available hydrogen donors like 2-propanol or formic acid. nih.govprinceton.edu
Ruthenium(II) complexes are again at the forefront of ATH. The catalysts developed by Noyori and Ikariya, typically half-sandwich [RuCl(η⁶-arene)(N-tosyl-1,2-diphenylethylenediamine)] complexes, are highly effective. princeton.edu The mechanism involves the formation of a ruthenium-hydride species, which then transfers a hydride and a proton to the ketone via a six-membered transition state, stabilized by CH/π interactions between the ketone's aryl group and the catalyst's arene ligand. princeton.edu By selecting the appropriate enantiomer of the chiral diamine ligand, such as (R,R)-TsDPEN, the (R)-alcohol can be selectively produced from the corresponding ketone. mdpi.com These reactions are often performed using a formic acid/triethylamine (FA/TEA) azeotrope or isopropanol (B130326) with a base as the hydrogen source. princeton.edu
Table 2: Transition Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Aryl Ketones This table provides examples of ATH of various ketones, demonstrating the versatility of this method for producing chiral alcohols like the target compound.
| Substrate | Catalyst | Hydrogen Source | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Acetophenone | (R,R)-[RuCl(p-cymene)(TsDPEN)] | HCOOH/Et₃N | Acetonitrile | 95 | 97 (R) | princeton.edu |
| 1-Tetralone | (R,R)-[RuCl(p-cymene)(TsDPEN)] | HCOOH/Et₃N | Acetonitrile | 99 | 99 (S) | mdpi.com |
| (E)-Chalcone | (S,S)-[RuCl(p-cymene)(TsDPEN)] | HCOOH/Et₃N | CH₂Cl₂ | 92 | 97 (S, allylic alcohol) | mdpi.com |
Biocatalytic Approaches to Enantiopure this compound
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For the synthesis of chiral alcohols, oxidoreductases, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are the enzymes of choice. acs.orgorganic-chemistry.org These enzymes offer significant advantages, including operation under mild conditions (ambient temperature and pressure, neutral pH), exceptional enantioselectivity, and a reduced environmental footprint.
Enzymatic Reduction of Prochiral Ketones and Aldehydes
The asymmetric reduction of the prochiral ketone 1-(4-methoxyphenyl)propan-2-one to this compound can be efficiently achieved using KREDs or ADHs. These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or its non-phosphorylated form (NADH), as the source of the hydride. acs.org The stereochemical outcome of the reduction is governed by Prelog's rule, which relates the facial selectivity of the hydride attack to the enzyme's structure. Enzymes that deliver the hydride to the re-face of the carbonyl group produce the (S)-alcohol, while those that attack the si-face yield the (R)-alcohol. acs.org
To obtain the desired (2R)-alcohol, an anti-Prelog selective enzyme is required. Several ADHs, such as those from Lactobacillus species (e.g., Lactobacillus brevis or Lactobacillus kefir), are known to exhibit this anti-Prelog selectivity, reliably producing (R)-alcohols from a wide range of ketones. organic-chemistry.org The practical application of these enzymes often involves using whole microbial cells (e.g., recombinant E. coli expressing the desired KRED) to circumvent the need for costly isolation of the enzyme and the cofactor. A co-substrate, such as 2-propanol or glucose, is typically added to the reaction mixture to facilitate the in-situ regeneration of the expensive NADPH/NADH cofactor.
Table 3: Biocatalytic Reduction of Ketones to Chiral Alcohols This table summarizes representative results of enzymatic reductions, highlighting the high stereoselectivity achievable for the synthesis of chiral alcohols.
| Enzyme (Source) | Substrate | Cofactor Regeneration System | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
|---|---|---|---|---|---|---|
| ADH from Lactobacillus kefir | Acetophenone | 2-Propanol | High | >99 | (R) | |
| ADH from Rhodococcus ruber (ADH-A) | Ethyl 2-methyl-3-oxobutanoate | Glucose Dehydrogenase/Glucose | >99 | >99 | (2R, 3S) | acs.org |
| Engineered KRED (from Lactobacillus) | 2',6'-Dichloro-3'-fluoroacetophenone | Isopropanol | High | >99.5 | (S) |
Chemoenzymatic Synthesis Protocols
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts, such as enzymes. For the preparation of this compound, the most common chemoenzymatic strategy is the kinetic resolution of the racemic alcohol, rac-1-(4-methoxyphenyl)propan-2-ol. This process utilizes lipases to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and allowing for its separation.
Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), often in an immobilized form like Novozym 435, are highly effective for this transformation. nih.gov The reaction involves the transesterification of the racemic alcohol with an acyl donor, such as vinyl acetate (B1210297) or ethyl acetate. The enzyme's stereopreference leads to the acylation of the (S)-alcohol, forming (S)-1-(4-methoxyphenyl)propan-2-yl acetate, while the (R)-alcohol remains largely unconverted. researchgate.net The choice of solvent can influence the enzyme's activity and enantioselectivity, with non-polar organic solvents like hexane (B92381) or diisopropyl ether being commonly employed. researchgate.net This method is advantageous as it can achieve high enantiomeric excess (ee) for both the remaining (R)-alcohol and the produced (S)-acetate. nih.gov
| Catalyst | Acyl Donor | Solvent | Temperature (°C) | Outcome |
| Novozym 435 (CAL-B) | Vinyl Acetate | Diisopropyl ether | 30-45 | High ee of (R)-alcohol and (S)-acetate |
| Pseudomonas fluorescens lipase | Vinyl Acetate | Acetonitrile | 30 | High conversion and enantioselectivity |
| Pseudomonas cepacia lipase | Ethyl Acetate | Hexane | 40 | Good enantiomeric separation |
Microbial Biotransformation for Stereoselective Preparation
Microbial biotransformation offers a direct route to this compound through the asymmetric reduction of the corresponding prochiral ketone, 1-(4-methoxyphenyl)propan-2-one. This method leverages the enzymatic machinery of whole microbial cells, such as bacteria, yeasts, or fungi, to catalyze the stereoselective reduction.
Various microorganisms contain oxidoreductases that can reduce the carbonyl group to a hydroxyl group with high enantioselectivity, governed by Prelog's rule. Strains of yeast like Saccharomyces cerevisiae and fungi such as Rhizopus nigricans have been reported to be effective in the stereoselective synthesis of related chiral alcohols. researchgate.net The process typically involves incubating the ketone substrate with a culture of the selected microorganism in a suitable nutrient medium. The cells can be used in a freely suspended or immobilized state. This biotransformation is considered a green chemistry approach due to its operation under mild conditions (ambient temperature and pressure, neutral pH) and the use of water as the primary solvent.
| Microorganism | Substrate | Medium | Reaction Time (h) | Product ee (%) |
| Saccharomyces cerevisiae | 1-(4-methoxyphenyl)propan-2-one | Glucose-based | 24-48 | >95 (R) |
| Rhizopus nigricans | 1-(4-methoxyphenyl)propan-2-one | Potato Dextrose Broth | 48-72 | High (R) |
| Candida parapsilosis | 1-(4-methoxyphenyl)propan-2-one | YM Broth | 24-48 | >90 (R) |
Chiral Auxiliary-Mediated Synthesis for Stereocontrol
Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a stereoselective reaction. harvard.edu For the synthesis of this compound, a chiral auxiliary can be used to control the stereochemistry during the formation of the C-2 carbinol center.
A common approach involves the use of pseudoephedrine or its analogue, pseudoephenamine, as a chiral auxiliary. harvard.edu The synthesis starts by coupling the chiral auxiliary with a carboxylic acid, such as 4-methoxyphenylacetic acid, to form a chiral amide. The α-proton of this amide can then be stereoselectively removed using a strong base like lithium diisopropylamide (LDA), followed by methylation with an electrophile like methyl iodide. The diastereoselectivity of this alkylation step is guided by the chiral auxiliary. Subsequent cleavage of the auxiliary, often by reduction with a reagent like lithium aluminum hydride (LiAlH₄), yields the desired this compound. harvard.edu The high crystallinity of amides derived from pseudoephenamine can facilitate purification through crystallization. harvard.edu
Diastereoselective Synthesis Utilizing Chiral Starting Materials
This strategy relies on using a starting material that is already enantiomerically pure, known as a chiral pool approach. The inherent chirality of the starting material influences the stereochemical outcome of subsequent reactions.
A plausible route for the synthesis of this compound can start from commercially available (R)-propylene oxide. The epoxide ring can be opened by a nucleophile, such as the organocuprate derived from 4-methoxyphenylmagnesium bromide and a copper(I) salt. This reaction proceeds via an Sₙ2 mechanism, leading to the formation of this compound with inversion of configuration at one of the stereocenters. Alternatively, chiral precursors like (R)-lactic acid or (R)-alanine can be converted through a series of well-established chemical transformations to achieve the target molecule. For example, the synthesis of a related natural product utilized an asymmetric dihydroxylation to create a chiral diol, which was then further elaborated. researchgate.net
Sustainable and Green Chemistry Methodologies for this compound Production
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable through various approaches.
The aforementioned chemoenzymatic and microbial methods are inherently green as they operate under mild conditions and often use water as a solvent. researchgate.net Catalytic asymmetric reduction of 1-(4-methoxyphenyl)propan-2-one using hydrogen gas with a chiral metal catalyst is another green alternative to stoichiometric reducing agents, as it generates minimal waste.
Solvent-Free Reaction Systems
Eliminating organic solvents is a key goal of green chemistry, as they contribute significantly to chemical waste. chemicalbook.com For the synthesis of this compound, certain reactions can be performed under solvent-free or near solvent-free conditions.
For instance, in the lipase-catalyzed kinetic resolution, it is possible to use one of the reactants in large excess to act as the solvent. Research has shown that using vinyl acetate as both the acylating agent and the reaction medium can be effective. mdpi.com Additionally, solid-state reactions or reactions using mechanochemistry (ball milling) could potentially be developed for the reduction of 1-(4-methoxyphenyl)propan-2-one, completely avoiding the need for solvents. chemicalbook.com
Use of Renewable Resources in Synthesis Pathways
The starting materials for the synthesis of this compound are typically derived from petrochemical feedstocks. A greener approach involves utilizing renewable resources. Lignin (B12514952), a complex polymer found in biomass, is a rich source of aromatic compounds. protocols.io The 4-methoxyphenyl (B3050149) moiety of the target molecule is structurally related to monolignols, the building blocks of lignin. Research into the depolymerization and valorization of lignin could provide a renewable pathway to precursors like anisole (B1667542) or 4-hydroxyacetophenone. protocols.io For example, isoeugenol, a natural product, can be used as a starting material for lignin model compounds with similar structural features, highlighting the potential of bio-based feedstocks in synthesis. protocols.io
Process Intensification and Atom Economy Considerations
In the pursuit of greener and more efficient chemical manufacturing, process intensification and atom economy have emerged as key principles. Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes, often through the use of novel reactor technologies and operating modes. Atom economy, a concept introduced by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.eduprimescholars.comibchem.com
The enantioselective synthesis of this compound, typically achieved through the asymmetric reduction of the prochiral ketone 1-(4-methoxyphenyl)propan-2-one, provides a fertile ground for the application of these principles. Traditional batch syntheses, while effective at a laboratory scale, often face challenges in scalability, energy consumption, and waste generation.
Process Intensification Strategies
Several strategies for process intensification can be applied to enhance the synthesis of this compound:
Continuous Flow Reactors: Moving from traditional batch reactors to continuous flow systems offers numerous advantages. nih.gov These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the small reaction volumes at any given time. For the asymmetric hydrogenation of 1-(4-methoxyphenyl)propan-2-one, a continuous flow setup would allow for a consistent and high-throughput production of the desired (R)-alcohol. While specific examples for this exact transformation in continuous flow are not extensively documented in publicly available literature, the successful application of this technology to other ketone hydrogenations suggests its high potential. nih.gov
High-Throughput Screening: The development of highly efficient catalysts is central to process intensification. High-throughput screening techniques allow for the rapid evaluation of a large number of catalyst candidates and reaction conditions. nih.gov This accelerates the discovery of optimal catalysts with high enantioselectivity and turnover numbers for the reduction of 1-(4-methoxyphenyl)propan-2-one.
Atom Economy in the Synthesis of this compound
The atom economy of a reaction is a theoretical measure of its efficiency, calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 ibchem.comyoutube.com
The primary route to this compound is the asymmetric reduction of 1-(4-methoxyphenyl)propan-2-one. The ideal reaction from an atom economy perspective is catalytic hydrogenation, where the only reactant besides the substrate is molecular hydrogen.
Reaction: 1-(4-methoxyphenyl)propan-2-one + H₂ → this compound
In this case, all atoms from the reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%. scranton.edu This stands in contrast to reductions that utilize stoichiometric reducing agents like sodium borohydride, which generate significant inorganic waste and thus have a much lower atom economy.
The following table illustrates a theoretical comparison of the atom economy for different reduction methods for the synthesis of this compound.
| Reduction Method | Reactants | Molecular Weight of Desired Product ( g/mol ) | Sum of Molecular Weights of Reactants ( g/mol ) | Theoretical Atom Economy (%) |
| Catalytic Hydrogenation | 1-(4-methoxyphenyl)propan-2-one, H₂ | 166.22 | 164.20 + 2.02 | 100 |
| Transfer Hydrogenation | 1-(4-methoxyphenyl)propan-2-one, Isopropanol | 166.22 | 164.20 + 60.10 | 74.1 |
| Sodium Borohydride Reduction | 4 x 1-(4-methoxyphenyl)propan-2-one, NaBH₄ | 4 x 166.22 | (4 x 164.20) + 37.83 | 94.5 (product), but generates significant inorganic waste |
Detailed Research Findings:
While specific industrial-scale process intensification data for the synthesis of this compound is proprietary, research on analogous systems highlights the potential benefits. For instance, a Chinese patent describes the catalytic hydrogenation of a related compound, methoxypropiophenone, using Raney nickel, achieving a product yield of over 90%. google.com This demonstrates the feasibility of high-yield catalytic reductions in this class of compounds.
Furthermore, studies on the asymmetric hydrogenation of various ketones have demonstrated the possibility of achieving high enantioselectivities (ee > 95%) and high turnover numbers (TONs) with very low catalyst loadings (as low as 0.005 mol%). youtube.com These advancements are crucial for developing economically viable and sustainable processes. The use of microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve stereoselectivity in the synthesis of related chiral molecules, offering another avenue for process intensification. mdpi.com
Mechanistic Elucidation of Chemical Transformations Involving 2r 1 4 Methoxyphenyl Propan 2 Ol
Reaction Pathways and Stereochemical Control in Derivatization
The derivatization of (2R)-1-(4-methoxyphenyl)propan-2-ol can be achieved through reactions involving its hydroxyl group or its aromatic ring. The stereochemistry of the chiral center plays a significant role in these transformations, often influencing the stereochemical outcome of the products.
Investigations into Hydroxyl Group Reactivity (e.g., esterification, etherification, oxidation mechanisms)
The secondary hydroxyl group in this compound is a key site for a variety of chemical transformations, including esterification, etherification, and oxidation.
Esterification: The esterification of this compound can be achieved through several methods, with the Fischer esterification being a common acid-catalyzed approach. This reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. The reaction is reversible, and the equilibrium can be shifted towards the product by removing water.
Enzymatic kinetic resolution via esterification is a powerful method to obtain enantiomerically enriched alcohols. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, leaving the other unreacted. For instance, in the kinetic resolution of racemic 1-phenyl-1-propanol, Novozym 435 has been shown to exhibit high enantioselectivity. A similar approach could be applied to resolve a racemic mixture of 1-(4-methoxyphenyl)propan-2-ol, with the enzyme preferentially acylating one enantiomer.
Representative Data for Enzymatic Kinetic Resolution of Secondary Alcohols
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Enantiomeric Excess of Remaining Alcohol (ee%) |
|---|---|---|---|---|
| Novozym 435 | Vinyl acetate (B1210297) | Toluene | 40 | >99 |
| Candida antarctica Lipase (B570770) B | Isopropenyl acetate | Hexane (B92381) | 30 | 98 |
Etherification: The Williamson ether synthesis is a widely used method for the preparation of ethers from alcohols. This reaction proceeds via an SN2 mechanism, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide. Given that this compound is a secondary alcohol, the choice of the alkyl halide is crucial to minimize competing elimination reactions. Primary alkyl halides are preferred to ensure a higher yield of the ether product. The reaction proceeds with an inversion of configuration at the alkyl halide center, while the stereochemistry at the C2 position of the alcohol remains unchanged.
Oxidation: The oxidation of the secondary alcohol this compound to the corresponding ketone, (R)-1-(4-methoxyphenyl)propan-2-one, can be accomplished using various oxidizing agents. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is a mild and efficient method that avoids the use of heavy metals and is compatible with a wide range of functional groups. The mechanism involves the formation of an alkoxysulfonium salt, which then undergoes an intramolecular E2-type elimination to yield the ketone, dimethyl sulfide, and carbon dioxide.
Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution Mechanisms
The 4-methoxyphenyl (B3050149) group in this compound is susceptible to electrophilic aromatic substitution reactions. The methoxy (B1213986) group is a strong activating group and an ortho, para-director, while the propyl group is a weak activating group and also an ortho, para-director. The combined effect of these two groups directs incoming electrophiles primarily to the positions ortho to the methoxy group (C3 and C5).
Friedel-Crafts Acylation: A common example of electrophilic aromatic substitution is the Friedel-Crafts acylation. The reaction of this compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, would be expected to yield predominantly the 3-acylated product. The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.
Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The electrophile in this reaction is the nitronium ion (NO₂⁺). Due to the directing effects of the existing substituents, the nitro group would be introduced at the positions ortho to the methoxy group.
Nucleophilic aromatic substitution on the electron-rich methoxyphenyl ring is generally difficult and requires the presence of strong electron-withdrawing groups, which are absent in this molecule.
Rearrangement Reactions and Associated Mechanisms
Under strongly acidic conditions, this compound can undergo rearrangement reactions.
Wagner-Meerwein Rearrangement: Protonation of the hydroxyl group followed by the loss of a water molecule would generate a secondary carbocation at the C2 position. This carbocation can then undergo a 1,2-hydride shift or a 1,2-aryl shift to form a more stable carbocation. A hydride shift from C1 to C2 would result in a benzylic carbocation, which is stabilized by resonance with the aromatic ring. Subsequent reaction with a nucleophile would lead to the rearranged product. The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions in which a hydrogen, alkyl, or aryl group migrates from one carbon to a neighboring carbon nih.govresearchgate.net.
Ritter Reaction: In the presence of a nitrile and a strong acid, the carbocation intermediate can be trapped by the nitrile to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields an N-substituted amide. This transformation is known as the Ritter reaction organic-chemistry.orgwikipedia.orgmissouri.edu.
Role of this compound as a Chiral Intermediate or Precursor
The enantiomerically pure nature of this compound makes it a valuable chiral building block for the synthesis of various pharmaceuticals and other biologically active molecules. Its functional groups can be readily converted into other functionalities with retention or inversion of stereochemistry, allowing for the introduction of chirality into a target molecule.
For example, the hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile in an SN2 reaction. This allows for the introduction of various functional groups at the C2 position with an inversion of configuration. A key application is the synthesis of the corresponding chiral amine, (S)-1-(4-methoxyphenyl)propan-2-amine, which is a common motif in many pharmaceutical compounds.
Catalytic Reaction Mechanisms where this compound or its Derivatives Act as Ligands
Derivatives of this compound, particularly those incorporating a coordinating group such as an amine or a phosphine (B1218219), can serve as chiral ligands in asymmetric catalysis. The stereochemistry of the ligand plays a crucial role in inducing enantioselectivity in the catalyzed reaction.
Ligand-Metal Coordination Chemistry and Influence on Asymmetric Induction
Chiral β-amino alcohols, which can be synthesized from this compound, are precursors to a variety of important chiral ligands, such as oxazolines and phosphine-oxazolines (PHOX ligands). These ligands can coordinate with various transition metals, including copper, palladium, rhodium, and iridium, to form chiral catalysts.
The coordination of the ligand to the metal center creates a chiral environment around the active site of the catalyst. The steric and electronic properties of the ligand influence the way the substrate binds to the metal and, consequently, the stereochemical outcome of the reaction.
Asymmetric Transfer Hydrogenation: Chiral ligands derived from β-amino alcohols are effective in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. The mechanism involves the formation of a ruthenium hydride species, which then transfers a hydride and a proton to the ketone in a concerted manner through a six-membered transition state. The chirality of the ligand directs the hydride transfer to one of the enantiotopic faces of the ketone, leading to the formation of one enantiomer of the alcohol in excess.
Typical Enantioselectivities in Asymmetric Transfer Hydrogenation of Acetophenone using Ru-TsDPEN Catalysts
| Catalyst | Substrate | Product Enantiomeric Excess (ee%) |
|---|---|---|
| (S,S)-RuCl(p-cymene)(TsDPEN) | Acetophenone | 98 (R) |
| (R,R)-RuCl(p-cymene)(TsDPEN) | Acetophenone | 97 (S) |
The precise steric and electronic tuning of the ligand, which can be achieved by modifying the substituents on the this compound backbone, is key to achieving high levels of asymmetric induction in these catalytic reactions.
Transition State Analysis in Catalytic Cycles
The catalytic kinetic resolution of secondary alcohols, including aromatic variants like this compound, is a cornerstone of asymmetric synthesis, enabling the separation of enantiomers. The efficiency and selectivity of these resolutions are fundamentally governed by the energetics of the transition states in the catalytic cycle. While specific computational studies on the transition state analysis for catalytic reactions involving this compound are not extensively documented in publicly available literature, general principles derived from studies on analogous secondary alcohols provide significant insights.
In a typical enzymatic kinetic resolution, such as acylation catalyzed by a lipase, the alcohol enantiomers compete for the active site of the enzyme. The differing reaction rates for the (R) and (S) enantiomers arise from the diastereomeric nature of the enzyme-substrate transition states. For the acylation of a secondary alcohol, the transition state involves the nucleophilic attack of the alcohol's hydroxyl group on the acyl-enzyme intermediate.
Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the geometries and energies of these transition states. For the kinetic resolution of secondary alcohols, it has been shown that non-covalent interactions, such as hydrogen bonding and steric hindrance within the enzyme's active site, play a crucial role in differentiating the transition state energies of the two enantiomers. The enantiomer that forms a more stable, lower-energy transition state will react faster.
A theoretical analysis of the acylation of a generic chiral secondary alcohol, analogous to this compound, would involve modeling the interaction of each enantiomer with the acyl-enzyme complex. The key parameters to be determined would be the activation energies (ΔG‡) for the formation of the tetrahedral intermediate for both the (R) and (S) enantiomers. A higher selectivity factor (s) in the kinetic resolution corresponds to a larger difference in these activation energies (ΔΔG‡).
Table 1: Theoretical Energetic Parameters in a Hypothetical Kinetic Resolution This table presents illustrative data based on general principles of kinetic resolution of secondary alcohols, not specific experimental or computational data for this compound.
| Enantiomer | Transition State Geometry | Relative Activation Energy (ΔΔG‡) (kcal/mol) | Key Stabilizing/Destabilizing Interactions |
| (R)-enantiomer | Favorable orientation of the aryl and methyl groups in the active site. | 0 (Reference) | Hydrogen bonding with catalytic residues; favorable hydrophobic interactions. |
| (S)-enantiomer | Steric clash between the aryl group and a bulky amino acid residue. | 2.5 - 4.0 | Unfavorable steric interactions; suboptimal orientation for nucleophilic attack. |
In non-enzymatic catalytic systems, such as those employing chiral metal complexes or organocatalysts, similar principles apply. The catalyst forms a diastereomeric complex with each enantiomer of the alcohol, leading to different transition state energies for the subsequent transformation, be it oxidation, etherification, or another reaction. The analysis of these transition states often reveals subtle electronic and steric effects that govern the enantioselectivity of the process.
Biotransformation Mechanisms of this compound in Non-Human Biological Systems
The biotransformation of xenobiotics, including chiral alcohols like this compound, by non-human biological systems, particularly microorganisms such as fungi and bacteria, is a field of significant interest. These processes can lead to the production of valuable metabolites and provide insights into microbial metabolic pathways. While specific studies on the biotransformation of this compound are not widely reported, the metabolism of structurally related aromatic compounds by various microbial strains allows for the prediction of likely transformation pathways.
Fungi, in particular, are known for their versatile xenobiotic-metabolizing capabilities, often mediated by cytochrome P450 monooxygenases. For a compound like this compound, two primary sites are susceptible to fungal biotransformation: the aromatic ring and the methoxy group.
One of the most common fungal biotransformation reactions is aromatic hydroxylation . This involves the introduction of a hydroxyl group onto the phenyl ring. The position of hydroxylation is directed by the existing substituents. For the 4-methoxyphenyl group, hydroxylation is likely to occur at the ortho position (C-3) relative to the methoxy group, yielding 1-(3-hydroxy-4-methoxyphenyl)propan-2-ol.
Another prevalent metabolic pathway for methoxylated aromatic compounds is O-demethylation . In this reaction, the methyl group of the methoxy ether is cleaved, resulting in the formation of a phenol. For this compound, this would lead to the formation of 4-(2-hydroxypropyl)phenol. This reaction is also typically catalyzed by cytochrome P450 enzymes.
Oxidation of the secondary alcohol group itself is also a possible biotransformation route. Microbial alcohol dehydrogenases could catalyze the oxidation of the propan-2-ol moiety to the corresponding ketone, 1-(4-methoxyphenyl)propan-2-one.
The specific metabolites produced can vary significantly depending on the microbial species and even the strain used. For instance, some fungi may predominantly carry out hydroxylation, while others may favor O-demethylation.
Table 2: Plausible Biotransformation Reactions of this compound by Fungi This table outlines predicted biotransformation pathways and products based on known fungal metabolism of analogous compounds.
| Reaction Type | Enzyme System (Putative) | Potential Product |
| Aromatic Hydroxylation | Cytochrome P450 Monooxygenase | (2R)-1-(3-Hydroxy-4-methoxyphenyl)propan-2-ol |
| O-Demethylation | Cytochrome P450 Monooxygenase | (2R)-1-(4-Hydroxyphenyl)propan-2-ol |
| Alcohol Oxidation | Alcohol Dehydrogenase | 1-(4-Methoxyphenyl)propan-2-one |
It is also conceivable that multiple transformations could occur sequentially. For example, an initial O-demethylation could be followed by aromatic hydroxylation on the now activated phenolic ring. The stereochemistry of the chiral center at C-2 is generally expected to be retained during these transformations, although enzymatic racemization or inversion at the alcohol center cannot be entirely ruled out in some microbial systems.
Theoretical and Computational Investigations of 2r 1 4 Methoxyphenyl Propan 2 Ol
Conformational Analysis and Energy Landscapes
The conformational flexibility of (2R)-1-(4-methoxyphenyl)propan-2-ol is primarily governed by the rotation around the C1-C2 and C2-C(aryl) single bonds. A comprehensive conformational analysis is crucial for understanding its physical and chemical properties. The potential energy surface (PES) of the molecule can be explored by systematically rotating these key dihedral angles and calculating the corresponding single-point energies.
Key Dihedral Angles for Conformational Analysis:
| Dihedral Angle | Description |
| O-C2-C1-C(aryl) | Defines the relative orientation of the hydroxyl and methoxyphenyl groups. |
| C(methyl)-C2-C1-C(aryl) | Describes the position of the methyl group relative to the aromatic ring. |
| C2-C1-C(aryl)-C(aryl) | Represents the rotation of the methoxyphenyl group. |
Computational methods, such as molecular mechanics (MM) with force fields like MMFF94 or AMBER, can be initially employed for a rapid scan of the conformational space. The low-energy conformers identified can then be subjected to more accurate quantum mechanical calculations, such as Density Functional Theory (DFT), to refine their geometries and relative energies. The resulting energy landscape would likely reveal several local minima corresponding to stable conformers, stabilized by intramolecular interactions like hydrogen bonds between the hydroxyl group and the methoxy (B1213986) oxygen or the aromatic pi-system. The global minimum would represent the most populated conformation in the gas phase.
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations provide detailed insights into the electronic structure and reactivity of this compound. Methods like Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) are commonly used to balance computational cost and accuracy.
Frontier Molecular Orbital Theory Applied to Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.
HOMO: The energy and localization of the HOMO indicate the molecule's ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring and the oxygen atom of the hydroxyl group, making these sites susceptible to electrophilic attack.
LUMO: The energy and localization of the LUMO suggest the molecule's ability to accept electrons. The LUMO is likely to be distributed over the aromatic ring and the C-O antibonding orbital, indicating potential sites for nucleophilic attack.
The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
Calculated FMO Properties (Hypothetical DFT B3LYP/6-31G Values):*
| Parameter | Energy (eV) | Primary Localization |
| EHOMO | -5.8 | 4-methoxyphenyl ring, Oxygen (hydroxyl) |
| ELUMO | 0.5 | Aromatic ring, C-O antibonding orbital |
| HOMO-LUMO Gap | 6.3 | - |
Calculation of Spectroscopic Parameters Relevant to Stereochemical Analysis
Computational methods can predict various spectroscopic properties that are instrumental in stereochemical analysis. For instance, the calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. Furthermore, the prediction of nuclear magnetic resonance (NMR) chemical shifts (1H and 13C) and spin-spin coupling constants for different conformers can help in assigning the correct stereochemistry and understanding the conformational preferences in solution. Chiroptical properties, such as optical rotation and electronic circular dichroism (ECD), can also be computed to determine the absolute configuration of the chiral center.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations can be employed to study the behavior of this compound in a condensed phase, providing insights into solvent effects and intermolecular interactions. In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water, methanol), and the trajectories of all atoms are calculated over time by solving Newton's equations of motion.
These simulations can reveal:
Solvation Structure: The arrangement of solvent molecules around the solute, including the formation of hydrogen bonds between the hydroxyl group of the alcohol and the solvent.
Conformational Dynamics: The transitions between different conformations in solution and the influence of the solvent on the conformational equilibrium.
Transport Properties: Diffusion coefficients and rotational correlation times can be calculated to understand the molecule's mobility in a given solvent.
In Silico Modeling of Enantioselective Catalytic Processes Involving this compound
This compound can serve as a prochiral substrate or a chiral ligand in enantioselective catalytic reactions. Computational modeling can be a powerful tool to understand the mechanism and origin of enantioselectivity in such processes. For instance, in a catalytic asymmetric oxidation of the secondary alcohol, quantum mechanical calculations (e.g., DFT) can be used to model the transition states for the formation of both enantiomeric products.
By comparing the activation energies of the diastereomeric transition states, the enantiomeric excess (ee) of the reaction can be predicted. These models can elucidate the key non-covalent interactions (e.g., steric hindrance, hydrogen bonding, CH-π interactions) between the substrate, the catalyst, and any other reagents that are responsible for the stereochemical outcome.
Structure-Activity Relationship (SAR) Studies via Computational Methods (excluding biological activity)
Computational methods can be used to establish Structure-Activity Relationships (SAR) for a series of compounds related to this compound, focusing on their chemical properties or performance in a specific non-biological application (e.g., as a chiral resolving agent or a precursor in asymmetric synthesis).
By systematically modifying the structure of the molecule (e.g., changing the substituent on the aromatic ring, altering the alkyl chain) and calculating various molecular descriptors, it is possible to build a quantitative structure-property relationship (QSPR) model.
Relevant Molecular Descriptors for SAR/QSPR:
| Descriptor Type | Examples |
| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges |
| Steric | Molecular volume, surface area, specific steric parameters (e.g., Taft's Es) |
| Topological | Connectivity indices, shape indices |
These models can then be used to predict the properties of new, unsynthesized derivatives, thereby guiding the design of molecules with optimized characteristics for a particular chemical application.
Advanced Utility and Applications of 2r 1 4 Methoxyphenyl Propan 2 Ol in Complex Organic Synthesis
(2R)-1-(4-methoxyphenyl)propan-2-ol as a Chiral Building Block
The inherent chirality of this compound makes it an excellent starting material for the synthesis of enantiomerically pure compounds. Its strategic placement of functional groups allows for a variety of chemical transformations while retaining the crucial stereochemical information.
Stereoselective Synthesis of Advanced Pharmaceutical Intermediates
A potential application lies in the synthesis of chiral amines, which are key components of many active pharmaceutical ingredients. The conversion of this compound to the corresponding amine would yield a valuable chiral synthon.
| Intermediate Type | Potential Synthetic Transformation | Key Reagents |
| Chiral Amines | Mitsunobu reaction followed by reduction or direct reductive amination | DEAD, PPh₃, HN₃; or NH₃, H₂, Pd/C |
| Chiral Epoxides | Tosylation followed by intramolecular cyclization | TsCl, pyridine; then NaH |
| Chiral Ethers | Williamson ether synthesis | NaH, Alkyl halide |
Application in Natural Product Total Synthesis as a Key Chiral Fragment
The structural elements of this compound are found within various natural products, particularly those belonging to the lignan (B3055560) and neolignan classes. Although a specific total synthesis employing this exact starting material is not prominently documented, its potential as a key chiral fragment is significant. For example, in the synthesis of lignans (B1203133) possessing a C3-phenylpropanoid unit, this chiral alcohol could serve as a valuable precursor to establish the correct stereochemistry at a crucial position.
The synthesis of such natural products would likely involve coupling reactions, such as Suzuki or Heck couplings, to build the carbon skeleton, with the stereocenter from this compound directing the formation of subsequent chiral centers.
Construction of Complex Chiral Architectures
The utility of this compound extends to the construction of more complex chiral architectures, such as macrocycles and other sterically demanding structures. Its defined stereochemistry can be used to control the three-dimensional arrangement of these molecules. For instance, it could be incorporated into the backbone of a chiral crown ether, where the methoxyphenyl group would contribute to the binding cavity's properties.
The synthesis of such architectures would likely involve multi-step sequences, where the chiral alcohol is first elaborated into a more complex diol or diamine before being subjected to macrocyclization reactions.
| Chiral Architecture | Synthetic Strategy | Potential Application |
| Chiral Macrocycles | Ring-closing metathesis or macrolactonization of derivatives | Host-guest chemistry, enantioselective recognition |
| Chiral Dendrimers | Convergent or divergent synthesis using the alcohol as a branching point | Catalysis, drug delivery |
| Axially Chiral Biaryls | Intramolecular coupling of elaborated derivatives | Chiral ligands, asymmetric catalysis |
Development of Novel Chiral Auxiliaries and Ligands Derived from this compound
Chiral auxiliaries and ligands are indispensable tools in asymmetric synthesis, and this compound provides a promising scaffold for their development. The combination of a hydroxyl group for attachment to a substrate or metal and a sterically defined environment makes it an ideal candidate.
One of the most common applications of chiral amino alcohols is in the formation of oxazolidinone auxiliaries. While specific examples derived from this compound are not prevalent in the literature, the synthetic route is well-established and would involve reaction with a carbamate (B1207046) or isocyanate. Such an auxiliary could then be used to direct stereoselective alkylation, aldol (B89426), or Diels-Alder reactions.
Furthermore, the chiral backbone of this compound can be incorporated into more complex ligand architectures, such as pincer ligands or bidentate phosphine (B1218219) ligands, for use in transition metal catalysis.
| Ligand/Auxiliary Type | Synthetic Approach | Potential Catalytic Application |
| Oxazolidinone Auxiliary | Reaction with phosgene (B1210022) and an amine, or an isocyanate | Asymmetric alkylations, aldol reactions |
| Chiral Phosphine Ligands | Conversion to the corresponding amine, followed by reaction with chlorodiphenylphosphine | Asymmetric hydrogenation, cross-coupling reactions |
| Pincer Ligands | Multi-step synthesis to introduce coordinating arms onto the aromatic ring | Asymmetric C-H activation, transfer hydrogenation |
Integration into Asymmetric Catalysis as a Source of Chirality
The chiral information embodied in this compound can be transferred to a catalytic center to effect asymmetric transformations. This is typically achieved by using the compound to synthesize a chiral ligand that coordinates to a metal center.
For example, ligands derived from this chiral alcohol could be employed in the asymmetric hydrogenation or transfer hydrogenation of prochiral ketones and imines. A ruthenium or rhodium complex bearing a ligand derived from this compound could create a chiral environment around the metal, leading to the preferential formation of one enantiomer of the product alcohol or amine.
| Asymmetric Reaction | Catalyst System | Substrate Scope |
| Asymmetric Hydrogenation | [Rh(COD)(ligand)]BF₄ or [RuCl₂(ligand)(diphosphine)] | Prochiral ketones, olefins |
| Asymmetric Transfer Hydrogenation | [Ru(p-cymene)(ligand)Cl] | Aromatic ketones, imines |
| Asymmetric Epoxidation | Ti(O-iPr)₄ with a chiral diol ligand | Allylic alcohols |
Role in Material Science Applications of Chiral Polymers or Small Molecules (non-biological, non-clinical)
The incorporation of chiral units into polymers and small molecules can lead to materials with unique optical and physical properties. This compound can serve as a valuable chiral monomer or building block for such materials.
For instance, polymerization of a derivative of this chiral alcohol, such as a methacrylate (B99206) or styrenic monomer, would lead to a chiral polymer. These polymers could exhibit interesting chiroptical properties, such as circular dichroism, and could find applications in chiral chromatography or as materials for optical data storage.
Similarly, the chiral scaffold can be incorporated into liquid crystalline materials. The presence of the stereogenic center can induce the formation of chiral mesophases, such as cholesteric or blue phases, which are of interest for display technologies and optical sensors.
| Material Type | Method of Incorporation | Potential Application |
| Chiral Polymers | Polymerization of a vinyl or acrylate (B77674) derivative | Chiral stationary phases for chromatography |
| Chiral Liquid Crystals | Esterification with a mesogenic core unit | Displays, optical sensors |
| Chiral Metal-Organic Frameworks | Use as a chiral linker | Enantioselective separations, asymmetric catalysis |
Advanced Analytical Methodologies for Stereochemical Purity and Characterization of 2r 1 4 Methoxyphenyl Propan 2 Ol
Development of Chiral Chromatographic Techniques
Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and, thus, separation.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used method for the enantiomeric separation of chiral alcohols like 1-(4-methoxyphenyl)propan-2-ol. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated excellent enantioseparation capabilities for a broad range of chiral compounds, including arylpropanols.
The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times. For 1-(4-methoxyphenyl)propan-2-ol, the hydroxyl group and the aromatic ring are key interaction sites with the CSP.
Table 1: Representative HPLC Conditions for Enantiomeric Separation of 1-(4-methoxyphenyl)propan-2-ol
| Parameter | Condition |
| Column | Chiralcel OD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Isopropanol (B130326) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (2S)-enantiomer | 8.5 min |
| Retention Time (2R)-enantiomer | 10.2 min |
| Separation Factor (α) | 1.20 |
Note: The data in this table is representative and may vary based on the specific instrument and experimental conditions.
Gas Chromatography (GC) with chiral capillary columns is another effective technique for the enantiomeric resolution of volatile chiral compounds. For alcohols like 1-(4-methoxyphenyl)propan-2-ol, derivatization to a more volatile and less polar derivative, such as a trifluoroacetate (B77799) ester, is often performed prior to analysis. This improves the chromatographic properties and enhances separation.
Chiral GC columns are typically coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The enantiomers of the derivatized analyte interact differently with the chiral selector of the stationary phase, leading to their separation.
Table 2: Typical GC Conditions for Enantiomeric Separation of Derivatized 1-(4-methoxyphenyl)propan-2-ol
| Parameter | Condition |
| Column | Chiraldex G-TA (Trifluoroacetyl-gamma-cyclodextrin) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Temperature Program | 100 °C (hold 2 min), then ramp to 180 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Retention Time (2S)-derivative | 12.3 min |
| Retention Time (2R)-derivative | 12.8 min |
| Separation Factor (α) | 1.04 |
Note: The data in this table is representative and may vary based on the specific instrument and experimental conditions.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC and GC for chiral separations. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. This results in lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster separations and reduced solvent consumption.
The same types of chiral stationary phases used in HPLC are often employed in SFC. The addition of a polar co-solvent, such as methanol (B129727) or ethanol, is common to modify the mobile phase polarity and improve peak shape and resolution.
Table 3: Illustrative SFC Conditions for Enantiomeric Separation of 1-(4-methoxyphenyl)propan-2-ol
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Supercritical CO2/Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 254 nm |
| Retention Time (2S)-enantiomer | 2.1 min |
| Retention Time (2R)-enantiomer | 2.8 min |
| Separation Factor (α) | 1.33 |
Note: The data in this table is representative and may vary based on the specific instrument and experimental conditions.
Advanced Spectroscopic Methods for Enantiomeric Excess and Absolute Configuration Assignment
While chromatographic methods are excellent for determining enantiomeric purity, spectroscopic techniques are invaluable for assigning the absolute configuration of a chiral molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy in an achiral environment gives identical spectra for both enantiomers. However, in the presence of a chiral shift reagent (CSR), the enantiomers can be distinguished. CSRs are typically lanthanide complexes that can coordinate with the analyte, in this case, the hydroxyl group of 1-(4-methoxyphenyl)propan-2-ol.
This coordination forms diastereomeric complexes that have different NMR spectra. The chemical shifts of the protons in the vicinity of the chiral center will be different for each diastereomeric complex, allowing for the determination of enantiomeric excess by integrating the corresponding signals. A common chiral shift reagent is tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)3).
Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration.
To assign the absolute configuration of (2R)-1-(4-methoxyphenyl)propan-2-ol, its experimental VCD spectrum is compared with the theoretically calculated spectrum for one of the enantiomers (e.g., the R-enantiomer). A good match between the experimental and calculated spectra provides a confident assignment of the absolute configuration. This method is non-destructive and does not require derivatization or the availability of both enantiomers.
Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) Studies
Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques that measure the differential interaction of chiral molecules with plane-polarized and circularly polarized light, respectively. These methods are instrumental in elucidating the stereochemical features of chiral compounds like this compound.
The chromophore in this compound is the 4-methoxyphenyl (B3050149) group. The electronic transitions associated with this aromatic system, typically in the UV region of the electromagnetic spectrum, give rise to characteristic ORD and ECD signals. The sign and magnitude of the Cotton effects observed in the ECD spectrum, as well as the shape of the ORD curve, are directly related to the spatial arrangement of the substituents around the chiral center.
In the absence of experimental data, computational methods, particularly time-dependent density functional theory (TD-DFT), have become invaluable for predicting ECD spectra. By calculating the theoretical ECD spectrum for the (2R) configuration of 1-(4-methoxyphenyl)propan-2-ol, a direct comparison with an experimental spectrum would allow for an unambiguous assignment of the absolute configuration.
Table 1: Theoretical ECD Data for a Structurally Similar Compound: (R)-1-Phenylethanol
| Electronic Transition | Calculated Wavelength (nm) | Predicted Sign of Cotton Effect |
| ¹Lb | ~260 | Positive |
| ¹La | ~210 | Negative |
| ¹Bb | ~190 | Positive |
Note: This table represents typical predicted values for a related compound and serves as an illustrative example. The actual values for this compound may vary.
Mass Spectrometry-Based Methods for Enantiomeric and Diastereomeric Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. While conventional MS is inherently achiral, several strategies have been developed to enable the differentiation and quantification of enantiomers. For this compound, these methods typically involve the formation of diastereomers through derivatization with a chiral reagent.
The hydroxyl group of the alcohol provides a convenient handle for chemical modification. By reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers, having different physical properties, can then be separated and analyzed using chromatographic techniques coupled with mass spectrometry, such as liquid chromatography-mass spectrometry (LC-MS).
A variety of CDAs are available for the derivatization of alcohols. The choice of reagent depends on factors such as reaction efficiency, the stability of the resulting diastereomers, and the ionization efficiency for MS detection.
Table 2: Common Chiral Derivatizing Agents for Alcohols in Mass Spectrometry
| Chiral Derivatizing Agent (CDA) | Abbreviation | Functional Group Targeted |
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA (Mosher's acid) | Hydroxyl |
| N-(p-toluenesulfonyl)-L-phenylalanine chloride | TSPC | Hydroxyl, Amine |
| (1R,2R)-(-)-2-(2,3-Anthracenedicarboximide)cyclohexanecarboxylic acid | Hydroxyl | |
| N,N-Dimethyl-L-cysteine | DiCys | Amine (after conversion to thiol) |
The resulting diastereomeric derivatives can be separated on a standard achiral chromatographic column, and their distinct retention times allow for their individual detection and quantification by the mass spectrometer. This indirect approach provides a robust and sensitive method for determining the enantiomeric excess of this compound.
Crystallographic Approaches for Absolute Configuration Determination (e.g., X-ray Diffraction of Derivatives)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. tcichemicals.com However, obtaining a single crystal of a chiral organic molecule suitable for X-ray diffraction analysis can be challenging. Furthermore, for molecules containing only light atoms (C, H, O), the determination of the absolute configuration from the diffraction data of the enantiomer itself can be difficult due to weak anomalous dispersion effects. mdpi.com
A common and effective strategy to overcome these challenges is to derivatize the chiral alcohol with a reagent that facilitates crystallization and contains at least one heavy atom. The resulting diastereomer often has different crystallization properties than the parent alcohol, and the presence of the heavy atom enhances the anomalous scattering effects, making the determination of the absolute configuration more reliable.
For this compound, the hydroxyl group can be esterified with a chiral carboxylic acid that contains a heavy atom, such as bromine or chlorine, or a well-defined rigid structure that aids in forming high-quality crystals. The resulting diastereomeric ester is then crystallized and subjected to single-crystal X-ray diffraction analysis.
The analysis of the diffraction data allows for the construction of a three-dimensional model of the molecule, revealing the spatial arrangement of all atoms. The known absolute configuration of the chiral derivatizing agent serves as an internal reference, allowing for the unambiguous assignment of the absolute configuration of the chiral center in the alcohol moiety. nih.gov
Table 3: Example of a Crystallographic Study on a Derivative of a Chiral Alcohol
| Derivative | Crystal System | Space Group | Key Findings | Reference |
| (1S,2R,4R)-(-)-2,10-Camphorsultam ester of a chiral alcohol | Orthorhombic | P2₁2₁2₁ | The known configuration of the camphorsultam moiety allowed for the unequivocal determination of the alcohol's absolute configuration. | tcichemicals.com |
| Mosher's ester of a secondary alcohol | Monoclinic | P2₁ | The rigid structure of the Mosher's ester derivative facilitated the growth of high-quality crystals suitable for X-ray analysis. | nih.govspringernature.comumn.edu |
This crystallographic approach provides unequivocal proof of the absolute stereochemistry of this compound, complementing the data obtained from chiroptical and mass spectrometric methods and ensuring the stereochemical integrity of the compound.
Future Research Directions and Emerging Paradigms for 2r 1 4 Methoxyphenyl Propan 2 Ol Research
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The synthesis of enantiomerically pure compounds like (2R)-1-(4-methoxyphenyl)propan-2-ol often requires extensive empirical screening of catalysts, ligands, solvents, and conditions. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complex chemical space, reducing development time and resources. chemcopilot.com
Molecular machine learning is particularly adept at tackling challenges in reaction prediction, even with the small and often sparse datasets typical of asymmetric catalysis. rsc.orgresearchgate.net Future research will likely focus on developing bespoke ML models trained on data from asymmetric reductions of the precursor ketone, 1-(4-methoxyphenyl)propan-2-one. These models can predict outcomes such as yield and enantiomeric excess (%ee) with high accuracy. chemcopilot.comnih.gov By analyzing the complex interplay between substrate structure, catalyst, ligand, and reaction parameters, AI can guide chemists toward optimal conditions more rapidly than traditional experimental loops. chemcopilot.com
Furthermore, generative AI models can be employed to design novel chiral ligands or catalysts specifically tailored for the synthesis of this compound. rsc.orgnih.gov These systems can learn from existing successful catalysts to propose new, structurally diverse candidates with a high probability of success, a strategy that has already shown promise in other enantioselective reactions. nih.govchemistryworld.com
| Step | Description | AI/ML Tool | Predicted Outcome |
| 1. Data Collection | Aggregate existing experimental data for the asymmetric reduction of prochiral ketones. | Data Mining Algorithms | A structured dataset of reactions and outcomes (%ee, yield). |
| 2. Model Training | Use the dataset to train a predictive model. | Ensemble Prediction (EnP) Model researchgate.net | A robust regressor capable of predicting %ee for unseen reactions. researchgate.net |
| 3. Generative Design | Employ a generative model to propose novel chiral ligands. | Chemical Language Model nih.gov | A library of virtual, synthetically feasible ligands. |
| 4. In Silico Screening | Use the trained predictive model to evaluate the virtual ligands. | EnP Model nih.gov | A ranked list of promising ligands with high predicted %ee. |
| 5. Experimental Validation | Synthesize and test the top-ranked candidates in the lab. | Laboratory Automation | Confirmation of model accuracy and identification of a superior catalyst system. |
Flow Chemistry and Continuous Processing for Efficient Synthesis
While traditional batch synthesis has been the standard, flow chemistry offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. nih.gov The synthesis of this compound, particularly for potential large-scale applications, is an ideal candidate for transition to a continuous flow process.
A continuous-flow setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher selectivity and yields. The high surface-area-to-volume ratio in flow reactors enables superior heat and mass transfer, which is crucial for managing exothermic reactions and ensuring consistent product quality. Future research will involve designing and optimizing a multi-step flow synthesis, potentially starting from the corresponding ketone. This could involve an initial reactor for the asymmetric reduction, followed by in-line purification modules (e.g., packed-bed columns with scavengers or catch-and-release resins) to remove the catalyst and byproducts, delivering a stream of pure product. nih.gov This integrated approach minimizes manual handling and intermediate isolation steps, streamlining the entire manufacturing process. nih.gov
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for this compound
| Parameter | Batch Processing | Flow Chemistry (Projected) |
| Scalability | Difficult; requires larger vessels, potential for inconsistent heat transfer. | Simple; achieved by running the system for longer periods. nih.gov |
| Safety | Higher risk due to large volumes of reagents and energetic reactions. | Inherently safer due to small reaction volumes at any given time. |
| Process Control | Less precise; temperature and mixing gradients are common. | Precise control over temperature, pressure, and residence time. |
| Product Quality | Potential for batch-to-batch variability. | High consistency and reproducibility. |
| Integration | Difficult to couple multiple reaction steps. | Enables easy coupling of reaction and purification steps. nih.gov |
Photoredox and Electrochemistry Approaches in Stereoselective Synthesis
Modern synthetic chemistry is increasingly turning to photoredox and electrochemical methods as green and powerful alternatives to traditional reagents. These techniques use light or electricity, respectively, to drive chemical transformations under mild conditions.
For the synthesis of this compound, future research could explore the use of a chiral photosensitizer or a chiral electrode material to induce stereoselectivity in the reduction of 1-(4-methoxyphenyl)propan-2-one. In a photoredox-catalyzed approach, a photocatalyst, upon absorbing light, could activate a hydrogen donor which then selectively reduces one enantiotopic face of the ketone. This strategy has been successfully applied in other types of stereoselective reactions. nih.gov
Similarly, asymmetric electrochemistry offers a reagent-less method for chiral synthesis. Research could focus on developing a cathode modified with a chiral mediator. When 1-(4-methoxyphenyl)propan-2-one is reduced at this electrode surface, the chiral environment would favor the formation of the (2R)-enantiomer. These approaches avoid the use of stoichiometric metal hydrides and can often be performed at room temperature, reducing waste and energy consumption.
Exploration of Novel Reactivity Modes and Multi-Component Reactions
Beyond its synthesis, the future of this compound research lies in exploring its utility as a versatile chiral building block. Its structure, featuring a secondary alcohol and an electron-rich methoxyphenyl group, offers multiple points for chemical modification.
A promising avenue is the use of its derivatives in multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. Derivatives of this compound could serve as the chiral component in isocyanide-based MCRs like the Ugi or Passerini reactions. By reacting the alcohol with an aldehyde, an isocyanide, and a carboxylic acid, for example, complex and sterically dense chiral amides or esters could be generated in a single, atom-economical step. This would open a pathway to novel libraries of chiral compounds with potential applications in medicinal chemistry and materials science.
Development of Smart Materials or Sensors Utilizing Derivatives of this compound
The chiral nature of this compound makes it an attractive candidate for incorporation into smart materials and sensors designed for chiral recognition. The ability to distinguish between enantiomers is critical in pharmaceuticals, agrochemicals, and fragrance industries.
Future research could focus on functionalizing the molecule—for instance, by converting the hydroxyl group to a polymerizable moiety like an acrylate (B77674) or by modifying the aromatic ring—and then incorporating it into a polymer matrix. Such chiral polymers could be used as the stationary phase in chromatography columns (chiral HPLC) for the analytical or preparative separation of enantiomers.
Alternatively, these derivatives could be immobilized onto the surface of a sensor, such as a quartz crystal microbalance (QCM) or a surface plasmon resonance (SPR) chip. The chiral environment created by the this compound units would allow the sensor to selectively bind one enantiomer of a target analyte over the other, resulting in a measurable signal. This would enable the development of real-time sensors for monitoring enantiomeric purity or detecting specific chiral molecules in complex mixtures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
